molecular formula C10H20ClNO2 B2646730 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride CAS No. 2305253-80-7

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride

Cat. No.: B2646730
CAS No.: 2305253-80-7
M. Wt: 221.73
InChI Key: IHVGJJYNMNRRLD-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-9-azabicyclo[331]nonane;hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethoxyphenol with a suitable amine, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic applications includes exploring its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its methoxy groups, which enhance its solubility and reactivity. These functional groups also influence its binding affinity and specificity, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,6-dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-12-9-5-3-8-10(13-2)6-4-7(9)11-8;/h7-11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVGJJYNMNRRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2C(CCC1N2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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